Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1217706-55-2
VCID: VC2904249
InChI: InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
SMILES: COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H13Cl2NO3
Molecular Weight: 290.14 g/mol

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217706-55-2

Cat. No.: VC2904249

Molecular Formula: C12H13Cl2NO3

Molecular Weight: 290.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate - 1217706-55-2

Specification

CAS No. 1217706-55-2
Molecular Formula C12H13Cl2NO3
Molecular Weight 290.14 g/mol
IUPAC Name methyl (2S,4S)-4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Standard InChI Key CRGZQEXVWHUMQC-WPRPVWTQSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Cl
SMILES COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identification

IUPAC Name: Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate

Molecular Formula: C₁₂H₁₃Cl₂NO₃

CAS Number: 1217706-55-2

Molecular Weight: 276.14 g/mol

MDL Number: MFCD08688219

The compound features a pyrrolidine ring substituted with a dichlorophenoxy group, which contributes to its biological activity and potential herbicidal properties.

Synthesis

The synthesis of Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.

  • Introduction of the Dichlorophenoxy Group: The dichlorophenol derivative is introduced via nucleophilic substitution reactions.

  • Esterification: The final product is obtained by esterifying the carboxylic acid with methanol under acidic conditions.

These steps can vary based on the specific synthetic route chosen by researchers.

Biological Activity and Applications

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate has been studied for its herbicidal properties due to the presence of the 2,4-dichlorophenoxy moiety, which is known to mimic plant hormones (auxins). This compound may disrupt normal plant growth processes, making it a candidate for agricultural herbicides.

Research Findings

  • Studies indicate that compounds with similar structures exhibit selective herbicidal activity against broadleaf weeds while being less harmful to monocots such as grasses .

  • Research has shown that derivatives of pyrrolidine carboxylates can have varied biological activities, including anti-inflammatory and analgesic effects .

Safety and Handling

Due to its irritant properties, proper safety measures should be taken when handling Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate:

  • Personal Protective Equipment (PPE): Gloves and goggles should be worn to prevent skin and eye contact.

  • Storage Conditions: Store in a cool, dry place away from incompatible substances.

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